molecular formula C20H28N2O2 B267010 N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide

N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide

Cat. No. B267010
M. Wt: 328.4 g/mol
InChI Key: BTZKPJOFPZKIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide, also known as ACPCA, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPCA belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have a range of effects on the central nervous system. In

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and psychiatry. One of the main areas of research has been the role of NMDA receptors in the central nervous system, and the potential therapeutic applications of NMDA receptor antagonists like N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide in the treatment of neurological and psychiatric disorders.

Mechanism of Action

N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in a wide range of physiological and pathological processes in the central nervous system. By binding to the receptor and blocking its activity, N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide can modulate the release of neurotransmitters and affect the function of neural circuits in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide are complex and depend on a range of factors, including the dose, route of administration, and duration of exposure. Some of the main effects of N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide include changes in synaptic plasticity, alterations in gene expression, and modulation of neurotransmitter release. These effects can lead to changes in behavior, cognition, and mood.

Advantages and Limitations for Lab Experiments

N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide has a number of advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.

Future Directions

There are many potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide and related compounds. Some of the most promising areas of research include the development of new NMDA receptor antagonists with improved selectivity and safety profiles, as well as the investigation of the role of NMDA receptors in a range of neurological and psychiatric disorders. Other potential directions for research include the use of N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide as a tool for studying the molecular mechanisms of synaptic plasticity and the development of new therapeutic strategies for the treatment of addiction and other disorders.
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide represents a promising area of research for scientists interested in the central nervous system and its function. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide, researchers can gain valuable insights into the potential applications of this compound in a wide range of scientific fields.

Synthesis Methods

N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide can be synthesized using a variety of methods, but one of the most common is the reaction of 4-(1-azepanylcarbonyl)phenylboronic acid with cyclohexanecarboxylic acid in the presence of a palladium catalyst. This method has been shown to produce high yields of N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide with good purity.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]cyclohexanecarboxamide

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H28N2O2/c23-19(16-8-4-3-5-9-16)21-18-12-10-17(11-13-18)20(24)22-14-6-1-2-7-15-22/h10-13,16H,1-9,14-15H2,(H,21,23)

InChI Key

BTZKPJOFPZKIFY-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.